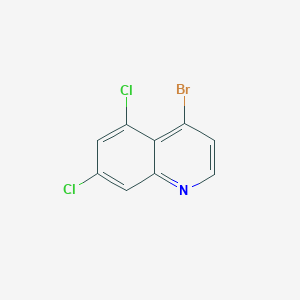

4-Bromo-5,7-dichloroquinoline

Description

Significance of Halogenated Quinoline (B57606) Scaffolds in Modern Organic Synthesis

Halogenated quinoline scaffolds are crucial building blocks in modern organic synthesis. scbt.com The presence of halogen substituents provides reactive handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govunisa.ac.za These reactions allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. scbt.com The type and position of the halogen atoms can influence the electronic properties and reactivity of the quinoline ring, making these compounds versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netvulcanchem.com For instance, many biologically active compounds, including antimalarial and anticancer agents, feature a quinoline core, and their synthesis often relies on halogenated precursors. researchgate.netnih.gov

Overview of Dihaloquinoline Architectures and their Synthetic Utility

Dihaloquinolines, which possess two halogen atoms on the quinoline framework, offer enhanced synthetic versatility. The differential reactivity of the two halogen atoms, particularly when they are different (e.g., one bromine and one chlorine), allows for selective and sequential functionalization. For example, a bromo-substituent is often more reactive in palladium-catalyzed couplings than a chloro-substituent, enabling regioselective modifications. nih.gov This differential reactivity is a powerful tool for synthetic chemists, allowing for the controlled and stepwise assembly of complex molecules. Dihaloquinolines like 4,7-dichloroquinoline (B193633) are key intermediates in the synthesis of various compounds, including antimalarial drugs. orgsyn.orgmdpi.comchemicalbook.com The specific arrangement of the halogens in dihaloquinoline architectures dictates their chemical behavior and, consequently, their applications in synthesis.

Positional Isomerism in Halogenated Quinolines: Focus on the 4-Bromo-5,7-dichloroquinoline Framework

Positional isomerism plays a critical role in the chemistry of halogenated quinolines, as the location of the halogen atoms significantly impacts the molecule's properties and reactivity. vulcanchem.com In the case of this compound, the bromine atom is situated at the 4-position of the pyridine (B92270) ring, while the two chlorine atoms are at the 5- and 7-positions of the benzene (B151609) ring.

The unique arrangement of halogens in the this compound framework makes it a valuable intermediate for synthesizing specifically substituted quinoline derivatives through regioselective reactions.

Historical Development of Quinoline Chemistry Relevant to Polyhalogenated Derivatives

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govwikipedia.org The development of synthetic methods for quinoline and its derivatives, such as the Skraup and Friedländer syntheses, paved the way for the preparation of a wide array of substituted quinolines. nih.gov The study of polyhalogenated quinolines gained momentum with the discovery of the potent biological activities of halogen-containing quinoline compounds. For instance, the development of chloroquine, a 4-aminoquinoline (B48711) derivative, as an antimalarial drug highlighted the importance of halogen substituents. numberanalytics.com This led to extensive research into the synthesis and properties of various polyhalogenated quinolines, including those with mixed halogens, to explore their potential in medicinal chemistry and materials science. researchgate.net The ability to selectively introduce multiple halogen atoms at specific positions has been a significant focus, leading to advanced synthetic protocols that allow for precise control over the final molecular structure. rsc.org

Properties of this compound

| Property | Value |

| CAS Number | 203261-25-0 |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.95 g/mol |

| IUPAC Name | This compound |

| SMILES | ClC1=CC(Cl)=C2C(Br)=CC=NC2=C1 |

| InChI Key | Not available in search results |

Table generated from data in bldpharm.comchemsigma.com.

Synthesis and Reactions of this compound

Detailed synthetic procedures for this compound are not extensively described in the provided search results. However, the synthesis of related polyhalogenated quinolines often involves sequential halogenation steps. For instance, the synthesis of 3,4-Dibromo-5,7-dichloroquinoline involves a three-step protocol of bromination followed by chlorination. A similar strategy could potentially be employed for the synthesis of this compound, likely starting from a suitable quinoline precursor.

The reactivity of this compound is dictated by its halogen substituents. The bromine atom at the 4-position is expected to be the most reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to its position on the electron-deficient pyridine ring and the higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions. nih.govquimicaorganica.org This allows for the selective introduction of various substituents at this position. The chlorine atoms at the 5- and 7-positions would require harsher conditions for substitution. quimicaorganica.org

Spectroscopic Data

While specific spectroscopic data for this compound is not detailed in the search results, general characteristics for similar compounds can be inferred.

NMR Spectroscopy: The ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the quinoline ring. The ¹³C NMR spectrum would display nine distinct signals for the carbon atoms of the quinoline core. researchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations of the quinoline ring. vulcanchem.com

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its primary application lies in its use as a precursor for the synthesis of more complex, functionalized quinoline derivatives. The differential reactivity of the bromo and chloro substituents allows for regioselective cross-coupling reactions, enabling the introduction of various aryl, alkyl, and amino groups. nih.gov These transformations are fundamental in the construction of compounds with potential biological activity, including those investigated as antimicrobial or anticancer agents. researchgate.net The ability to selectively modify the quinoline scaffold at specific positions makes this compound a valuable tool for medicinal chemists and those involved in the development of novel functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,7-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLDNCUVSWZBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632685 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203261-25-0 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Bromo 5,7 Dichloroquinoline and Its Halogenated Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated quinolines. The reaction's feasibility and regioselectivity are heavily influenced by the position of the halogen on the quinoline (B57606) nucleus. The inherent electronic distribution of the quinoline ring, with the nitrogen atom acting as an electron sink, activates certain positions towards nucleophilic attack.

The halogen at the 4-position of the quinoline ring is exceptionally labile and highly susceptible to nucleophilic displacement. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, which significantly stabilizes the negatively charged intermediate formed during nucleophilic attack at the C4 position. This stabilization lowers the activation energy for the substitution at this site.

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633), consistently demonstrate the preferential reactivity of the C4-chloro group. For instance, amination reactions with various amines selectively yield 4-amino-7-chloroquinolines, leaving the C7-chloro substituent intact. researchgate.net Similarly, microwave-assisted SNAr reactions of 4,7-dichloroquinoline with phenols occur exclusively at the 4-position to produce 4-phenoxyquinolines. ucalgary.ca This high reactivity makes the 4-position an ideal site for introducing a wide array of functional groups via nucleophilic substitution.

Table 1: Regioselectivity in SNAr Reactions of 4,7-Dichloroquinoline

| Nucleophile | Reagent/Conditions | Product | Reference |

| Various Amines | Microwave | 4-Amino-7-chloroquinolines | researchgate.net |

| Phenols | Microwave, [bmim][PF6] | 7-Chloro-4-phenoxyquinolines | ucalgary.ca |

| Amines | Reflux in DMF | N-substituted-7-chloroquinolin-4-amines | organicchemistrytutor.com |

In stark contrast to the activated 4-position, the chloro substituents on the benzenoid portion of the quinoline ring (at positions 5 and 7) are considerably less reactive towards nucleophilic aromatic substitution. These positions are not directly activated by the ring nitrogen in the same way as the C2 and C4 positions. As a result, displacing the halogens at C5 and C7 requires much more forcing reaction conditions.

The selective substitution at C4 in 4,7-dichloroquinoline serves as a clear illustration of this reactivity difference. researchgate.netucalgary.caorganicchemistrytutor.com For 4-Bromo-5,7-dichloroquinoline, it is expected that nucleophilic attack will overwhelmingly favor the 4-position, leaving the 5- and 7-chloro groups untouched under standard SNAr conditions. Substitution at the C5 or C7 positions would necessitate a reaction mechanism that does not rely on the activation provided by the pyridine (B92270) nitrogen, or the presence of additional, powerfully electron-withdrawing groups on the benzene (B151609) ring to facilitate the reaction.

The mechanism for SNAr in halogenated quinolines is a well-established two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the halogen). In the case of this compound, this occurs at the C4 position. This step is typically the rate-determining step as it disrupts the aromaticity of the ring system. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comcdnsciencepub.com The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative nitrogen atom of the quinoline ring, which accounts for the high reactivity of this position.

Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, the bromide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the quinoline ring and yields the final substituted product. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Halogenated Quinoline Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are exceedingly difficult. The quinoline system itself is inherently deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions typical for EAS, further increasing its deactivating effect. stackexchange.comwikipedia.org

Furthermore, the presence of three halogen substituents (one bromine and two chlorines) profoundly deactivates the ring. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their weaker mesomeric electron-donating effect. ucalgary.carsc.org This cumulative deactivation from both the heterocyclic nitrogen and the three halogens makes the aromatic system extremely electron-poor and resistant to attack by electrophiles.

Research on closely related structures confirms this low reactivity. For example, 5,8-dichloroquinoline (B2488021) is exceptionally resistant to nitration. wikipedia.org Standard nitrating conditions have no effect. Only under severe conditions, using oleum (B3057394) at 60°C for an extended period (45 hours), does the compound yield 6-nitro-5,8-dichloroquinoline. wikipedia.org This demonstrates that while substitution, if forced, occurs on the benzenoid ring, the reaction is extremely sluggish. For this compound, a similar or even greater degree of unreactivity towards electrophiles is expected.

Table 2: Electrophilic Nitration of Dihaloquinoline

| Substrate | Reagents | Conditions | Product | Outcome | Reference |

| 5,8-Dichloroquinoline | Conc. HNO₃ / Conc. H₂SO₄ | Room Temperature | No Reaction | Resistant to nitration | wikipedia.org |

| 5,8-Dichloroquinoline | Oleum / HNO₃ | 60°C, 45 hours | 6-Nitro-5,8-dichloroquinoline | Substitution occurs under harsh conditions | wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, and the differential reactivity of the halogens in this compound allows for selective functionalization.

The Suzuki-Miyaura cross-coupling, which couples an organohalide with an organoboron compound using a palladium catalyst, is particularly effective for the selective functionalization of polyhalogenated aromatics. The success of selective coupling hinges on the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step of the catalytic cycle.

The reactivity of aryl halides in the Suzuki-Miyaura reaction follows a well-established trend: C-I > C-Br > C-Cl >> C-F. This hierarchy is based on the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond (approx. 81 kcal/mol) will undergo oxidative addition with the palladium(0) catalyst much more readily than the stronger C-Cl bonds (approx. 96 kcal/mol).

In the context of this compound, this reactivity difference allows for highly selective C-C bond formation at the 4-position. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to couple an aryl or alkylboronic acid at the C4-Br position while leaving the C5-Cl and C7-Cl bonds intact. This principle has been demonstrated in related systems, such as 2-aryl-4-chloro-3-iodoquinolines, where the more reactive C-I bond undergoes Suzuki coupling in preference to the C-Cl bond.

Table 3: Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol, approx.) | Reactivity in Suzuki-Miyaura Coupling |

| C-I | ~65 | Highest |

| C-Br | ~81 | High |

| C-Cl | ~96 | Low |

| C-F | ~126 | Very Low (requires special conditions) |

This selective reactivity makes this compound a versatile building block, allowing for the initial introduction of a substituent at the 4-position via Suzuki-Miyaura coupling, followed by potential further modifications at the less reactive chloro positions under more vigorous conditions if desired.

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. researchgate.netwikipedia.org In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bonds allows for selective substitution at the 4-position.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. chemie-brunschwig.ch For this compound, the reaction is anticipated to proceed selectively at the C4-Br bond. Typical catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) and a base like triethylamine (B128534) (NEt₃). The reaction would yield a 4-alkenyl-5,7-dichloroquinoline.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgwikipedia.orgorganic-chemistry.org The reactivity of the C-X bond is paramount, with the order being I > Br > Cl. wikipedia.org This selectivity allows for the preferential reaction at the C4-Br bond of this compound. The reaction is typically carried out using a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in the presence of copper(I) iodide (CuI) and a base such as triethylamine or piperidine. libretexts.orgorganic-chemistry.org This would result in the formation of 4-alkynyl-5,7-dichloroquinolines. The reaction can be performed under mild conditions, sometimes even at room temperature. wikipedia.org

| Coupling Reaction | Typical Catalyst/Reagents | Expected Product with this compound |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, Alkene | 4-Alkenyl-5,7-dichloroquinoline |

| Sonogashira Reaction | Pd(PPh₃)₂Cl₂, CuI, NEt₃, Terminal Alkyne | 4-Alkynyl-5,7-dichloroquinoline |

Other Significant Derivatization Strategies

Beyond palladium-catalyzed cross-coupling reactions, other derivatization strategies exploit the inherent reactivity of the haloquinoline system. These include nucleophilic aromatic substitution and cyclization reactions to build more complex fused heterocyclic systems.

Formation of 4-Aminoquinoline (B48711) Derivatives via Nucleophilic Substitution

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the electron-withdrawing effect of the ring nitrogen. Consequently, the bromine at position 4 in this compound, or more commonly the chlorine in analogous 4,7-dichloroquinolines, can be readily displaced by amines to furnish 4-aminoquinoline derivatives. This reaction is a cornerstone in the synthesis of many biologically active quinoline compounds. The reaction of 4,7-dichloroquinoline with various amines to produce 4-amino-7-chloroquinolines is well-documented. future-science.comnih.gov For instance, heating 4,7-dichloroquinoline with an appropriate amine, sometimes in the presence of a catalyst like p-dodecylbenzenesulfonic acid (DBSA) in a solvent like ethanol, leads to the selective substitution at the 4-position. future-science.com

| Reactant | Reagent | Product | Reference |

| 4,7-Dichloroquinoline | Sulfonamides | Sulfonamide-tethered 7-chloroquinolines | future-science.com |

| 4,7-Dichloroquinoline | 2-Aminoethanol | 2-((7-Chloroquinolin-4-yl)amino)ethanol | nih.gov |

Synthesis of 4-Phenoxyquinoline Derivatives

Similar to the reaction with amines, the C4-halogen of this compound is susceptible to nucleophilic substitution by phenoxides. A specific example is the synthesis of 4-(4-fluorophenoxy)-5,7-dichloroquinoline. In a patented process, 4,5,7-trichloroquinoline (B1580783) was reacted with 4-fluorophenol (B42351) in the presence of 4-(dimethylamino)pyridine (DMAP) in xylene at reflux. The reaction proceeds via nucleophilic aromatic substitution where the phenoxide displaces the chlorine at the 4-position. An analogous reaction with this compound would be expected to proceed similarly, likely with greater facility due to the better leaving group ability of bromide compared to chloride.

A reported synthesis of a 4-phenoxyquinoline derivative is detailed in the table below.

| Starting Material | Reagent | Product | Yield | Reference |

| 4,5,7-Trichloroquinoline | 4-Fluorophenol, 4-DMAP, Xylene | 4-(4-Fluorophenoxy)-5,7-dichloroquinoline | 93% |

The yield is for the final product after conversion to the hydrochloride salt and subsequent neutralization.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thiazole (B1198619) Ring Formation)

A potential pathway to a thiazolo[4,5-c]quinoline derivative could involve the following steps:

Introduction of a Thioamide Moiety: The this compound could first be converted to a 4-amino-5,7-dichloroquinoline (B15172270) as described in section 3.4.1. The resulting amino group could then be transformed into a thioamide functionality, for example, by reaction with benzoyl isothiocyanate followed by hydrolysis.

Cyclization: The resulting quinoline-4-thiourea could then undergo an intramolecular cyclization. Alternatively, a two-step process could be envisioned where the 4-amino-5,7-dichloroquinoline is first converted to a 4-isothiocyanato-5,7-dichloroquinoline. Reaction of this intermediate with an α-amino acid ester could lead to a thiourea (B124793) derivative that can be cyclized to a thiazole ring.

Another approach could involve the reaction of a 3-amino-4-chloroquinoline derivative with a thiocarbonylating agent to form a thiazolo[5,4-c]quinoline system. However, this would require initial functionalization at the 3-position of the quinoline ring.

These proposed routes highlight the potential for using this compound as a scaffold for the construction of more complex, fused heterocyclic systems.

Spectroscopic and Structural Elucidation of 4 Bromo 5,7 Dichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-Bromo-5,7-dichloroquinoline is expected to display signals corresponding to the four protons on the quinoline (B57606) ring system. The electron-withdrawing effects of the three halogen substituents and the nitrogen atom significantly influence the chemical shifts, generally pushing the proton signals downfield. The predicted signals for the aromatic protons are detailed below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Doublet (d) | J = 4.5 - 5.0 |

| H-3 | 7.6 - 7.8 | Doublet (d) | J = 4.5 - 5.0 |

| H-6 | 7.9 - 8.1 | Doublet (d) | J = 2.0 - 2.5 |

| H-8 | 8.2 - 8.4 | Doublet (d) | J = 2.0 - 2.5 |

H-2 and H-3 : These protons on the pyridine (B92270) ring form a distinct AX system, appearing as two doublets with a typical ortho-coupling constant of approximately 4.5-5.0 Hz.

H-6 and H-8 : These protons on the benzene (B151609) ring are isolated from each other by the C-5 and C-7 chlorine substituents. They are expected to appear as sharp signals, likely doublets due to a small four-bond meta-coupling (⁴J).

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are heavily influenced by the attached halogens, with carbons directly bonded to bromine or chlorine appearing significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 125 - 127 |

| C-4a | 148 - 150 |

| C-5 | 133 - 135 |

| C-6 | 128 - 130 |

| C-7 | 136 - 138 |

| C-8 | 127 - 129 |

| C-8a | 146 - 148 |

Halogenated Carbons : C-4 (bonded to Br), C-5 (bonded to Cl), and C-7 (bonded to Cl) are expected to be significantly downfield. The C-Br bond typically induces a less pronounced downfield shift compared to C-Cl.

Quaternary Carbons : The bridgehead carbons, C-4a and C-8a, will appear as quaternary signals, often with lower intensity.

To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment would confirm the connectivity between adjacent protons. A cross-peak between the signals for H-2 and H-3 would be expected, confirming their ortho-relationship. A weaker cross-peak might also be observed between H-6 and H-8, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the H-2, H-3, H-6, and H-8 signals to their corresponding C-2, C-3, C-6, and C-8 signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons. For instance, the H-8 signal would be expected to show correlations to C-7 and C-8a, while the H-2 signal would correlate to C-3 and C-4. These correlations allow for the complete and unambiguous assembly of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the spectrum would be dominated by absorptions characteristic of a substituted aromatic heterocyclic system. docbrown.infos-a-s.orglibretexts.orglibretexts.org

| Wavenumber Range (cm⁻¹) | Bond Vibration | Description |

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600 - 1450 | C=C and C=N stretch | Characteristic skeletal vibrations of the quinoline aromatic ring system. |

| 1200 - 1000 | C-H in-plane bend | Aromatic C-H in-plane bending modes. |

| 900 - 675 | C-H out-of-plane bend | Aromatic C-H out-of-plane ("oop") bending, often diagnostic of substitution patterns. |

| 850 - 550 | C-Cl stretch | Strong absorptions corresponding to the two carbon-chlorine bonds. |

| 690 - 515 | C-Br stretch | Strong absorption corresponding to the carbon-bromine bond. |

The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals, including the prominent C-Cl and C-Br stretching bands, which are highly characteristic of the molecule. docbrown.infolibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₄BrCl₂N. The key feature in its mass spectrum would be a distinctive isotopic pattern for the molecular ion (M⁺) peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. ucalgary.cauobasrah.edu.iq

The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak (M⁺) would correspond to the molecule containing one ⁷⁹Br and two ³⁵Cl atoms. Subsequent peaks at M+2, M+4, and M+6 will have relative intensities dictated by the statistical probability of incorporating the heavier ⁸¹Br and ³⁷Cl isotopes. ucalgary.capg.edu.pl This unique pattern is definitive proof of the presence of one bromine and two chlorine atoms.

Fragmentation of the molecular ion would likely proceed through the loss of a halogen atom (Br or Cl) or the elimination of HCl, leading to characteristic daughter ions. libretexts.orgresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a crystalline solid. mdpi.commdpi.com Should a suitable single crystal of this compound be obtained, this analysis would provide definitive data on its solid-state conformation.

The expected findings from such an analysis would include:

Crystal System and Space Group : Defines the symmetry and packing of the molecules in the crystal lattice. Substituted quinolines often crystallize in systems like monoclinic or orthorhombic. eurjchem.comresearchgate.net

Unit Cell Dimensions : Provides the precise dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.

Bond Lengths and Angles : Confirms the covalent structure with high precision, including the C-C, C-N, C-Br, and C-Cl bond lengths.

Planarity : Would confirm the expected planarity of the fused aromatic quinoline ring system.

Intermolecular Interactions : Reveals how the molecules pack together in the solid state, likely involving π-π stacking interactions between the aromatic rings and halogen bonding.

This technique offers an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods. eurjchem.comeurjchem.com

Analysis of Supramolecular Assemblies and Intermolecular Interactions

A detailed analysis of the supramolecular assemblies and specific intermolecular interactions of this compound cannot be provided due to the absence of crystallographic data. The following subsections are therefore discussed in general terms of what would be expected for such a molecule, but are not based on specific findings for the title compound.

Halogen bonding is a significant non-covalent interaction that could be anticipated in the crystal structure of this compound. These interactions would likely involve the bromine and chlorine atoms on one molecule interacting with electronegative atoms (such as the nitrogen of the quinoline ring) on adjacent molecules. The specific geometries and energies of these potential halogen bonds have not been determined.

In the absence of traditional hydrogen bond donors, weak C-H…N and potential C-H…Cl or C-H…Br hydrogen bonds could play a role in the crystal packing of this compound. The aromatic C-H groups could interact with the nitrogen atom of the quinoline ring or the halogen atoms of neighboring molecules. However, without experimental data, the presence and nature of these networks remain speculative.

Given the planar aromatic nature of the quinoline ring system, π-π stacking interactions would be expected to contribute to the stabilization of the crystal structure. These interactions would involve the face-to-face or offset stacking of the quinoline rings of adjacent molecules. The precise distances and orientations of these potential stacks are unknown.

Computational and Theoretical Investigations of 4 Bromo 5,7 Dichloroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed for quinoline (B57606) derivatives to understand their geometry, stability, and electronic characteristics. However, specific DFT calculation results for 4-Bromo-5,7-dichloroquinoline are not found in the reviewed literature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT would determine the most stable three-dimensional conformation of this compound, providing key data on bond lengths, bond angles, and dihedral angles. This analysis is fundamental for understanding the molecule's steric and electronic properties. For the related compound, 4,7-dichloroquinoline (B193633) (DCQ), DFT calculations have been performed to obtain its optimized geometry, which is crucial when studying its coordination complexes. mdpi.comresearchgate.net Such studies on this compound would be necessary to understand how the addition of the bromine atom at the 4-position and the shift of a chlorine atom to the 5-position influence the planarity and electronic distribution of the quinoline ring system compared to its more studied 4,7-dichloro analogue.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability and reactivity. researchgate.net For various quinoline derivatives, FMO analysis has been used to predict their behavior in chemical reactions and their potential as pharmacophores. dergipark.org.tr While contributions of ligand frontier orbitals to a complex have been noted for 4,7-dichloroquinoline, specific HOMO-LUMO energy values for isolated this compound are not documented in the available literature. mdpi.comresearchgate.net

Assessment of Aromaticity Using Indices (e.g., HOMED)

The Harmonic Oscillator Model of Electron Delocalization (HOMED) is an index used to quantify the aromaticity of cyclic systems based on bond length equalization. mdpi.com DFT-optimized geometries are used to calculate HOMED values. For instance, the aromaticity of the pyridine (B92270) and benzene (B151609) rings within the 4,7-dichloroquinoline ligand has been assessed using this method, showing little perturbation of the π aromatic systems upon coordination with a metal ion. mdpi.comresearchgate.net A similar assessment for this compound would provide insight into how the specific halogen substitution pattern affects the aromatic character of the two rings, but these specific calculations have not been published.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, estimating the strength of the interaction. This method is widely used in drug discovery to screen for potential inhibitors. Derivatives of 7-chloroquinoline (B30040) have been the subject of numerous docking studies to explore their potential as antibacterial or anticancer agents. afjbs.comtandfonline.comscispace.com For example, studies on hybrids of 4-aminoquinoline (B48711) have used molecular docking to identify strong binding affinities with specific proteins. nih.gov However, there are no specific molecular docking studies in the searched literature that report the use of this compound as a ligand.

Quantitative Structure-Activity Relationship (QSAR) Studies (for future derivatization)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical models. These models can then be used to predict the activity of new, unsynthesized derivatives. QSAR studies have been conducted on various series of quinoline derivatives to guide the design of new molecules with enhanced therapeutic properties. dergipark.org.trnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with measured biological activity. A QSAR study focused on this compound would be valuable for guiding future derivatization efforts, but no such study has been reported.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. These simulations are used to assess the stability of ligand-receptor complexes predicted by molecular docking and to understand the conformational flexibility of molecules in different environments. MD simulations have been applied to derivatives of 7-chloroquinoline to evaluate the stability and dynamic behavior of ligand-protein complexes under simulated physiological conditions. tandfonline.com No published research was found that performs molecular dynamics simulations specifically on this compound.

Coordination Chemistry of Halogenated Quinolines As Ligands

Synthesis and Characterization of Metal Complexes with Halogenated Quinoline (B57606) Ligands

The synthesis of metal complexes with halogenated quinoline ligands typically involves the reaction of a metal salt with the respective halogenated quinoline in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in the successful isolation of the desired complex.

A notable example is the synthesis of the binuclear copper(II) complex with 4,7-dichloroquinoline (B193633) (DCQ), [Cu(4,7-dichloroquinoline)₂Br₂]₂. This complex was synthesized by layering a methanolic solution of copper(II) bromide over a dichloromethane (B109758) solution of 4,7-dichloroquinoline. mdpi.comresearchgate.net The mixture, initially forming two layers, was allowed to stand at ambient temperature, leading to the gradual formation of dark prismatic crystals of the dimeric complex. mdpi.comresearchgate.net

Similarly, palladium(II) complexes with various halogenated 8-hydroxyquinolines have been prepared. For instance, complexes such as NH₂(CH₃)₂[PdCl₂(CQ)] (where CQ = 5-chloro-7-iodo-quinolin-8-ol), NH₂(CH₃)₂[PdCl₂(dClQ)] (where dClQ = 5,7-dichloro-quinolin-8-ol), and NH₂(CH₃)₂[PdCl₂(dBrQ)] (where dBrQ = 5,7-dibromo-quinolin-8-ol) have been synthesized. nih.gov In these cases, the deprotonated halogenated quinolin-8-ol ligands coordinate to the palladium(II) center. nih.gov

Characterization of these complexes is carried out using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in confirming the coordination of the quinoline ligand to the metal center. For instance, shifts in the ν(C=N) and ν(C-X) (where X is a halogen) stretching frequencies in the IR spectrum of the complex compared to the free ligand are indicative of coordination. In the case of palladium(II) complexes with halogenated quinolin-8-ol derivatives, the coordination was confirmed by differences in the stretching vibrations of ν(OH) and ν(CN) in the IR spectra of the ligands and the prepared complexes. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Halogenated Quinoline Ligands

| Complex | Metal Ion | Halogenated Quinoline Ligand | Synthesis Method | Reference |

| [Cu(4,7-dichloroquinoline)₂Br₂]₂ | Cu(II) | 4,7-dichloroquinoline | Layering of solutions | mdpi.comresearchgate.net |

| NH₂(CH₃)₂[PdCl₂(CQ)] | Pd(II) | 5-chloro-7-iodo-quinolin-8-ol | Reaction in solution | nih.gov |

| NH₂(CH₃)₂[PdCl₂(dClQ)] | Pd(II) | 5,7-dichloro-quinolin-8-ol | Reaction in solution | nih.gov |

| NH₂(CH₃)₂[PdCl₂(dBrQ)] | Pd(II) | 5,7-dibromo-quinolin-8-ol | Reaction in solution | nih.gov |

Structural Analysis of Coordination Compounds (e.g., Dimeric Copper(II) Complexes)

The structural analysis of coordination compounds reveals the intricate details of how halogenated quinoline ligands arrange themselves around a central metal ion. A prominent structural motif observed is the formation of dimeric complexes, particularly with copper(II) ions.

The single-crystal X-ray diffraction analysis of the [Cu(4,7-dichloroquinoline)₂Br₂]₂ complex provides a detailed insight into its structure. mdpi.comresearchgate.net The complex crystallizes as a centrosymmetric binuclear unit, where two copper(II) centers are bridged by two bromide ligands. mdpi.comresearchgate.net Each copper(II) ion adopts a distorted square pyramidal coordination geometry. mdpi.comresearchgate.net The equatorial plane is formed by the nitrogen atom of a 4,7-dichloroquinoline ligand and three bromide ions (one terminal and two bridging). The axial position is occupied by the nitrogen atom of the second 4,7-dichloroquinoline ligand. mdpi.comresearchgate.net

The distortion from an ideal square pyramidal geometry is significant and is attributed to electrostatic interactions. mdpi.comresearchgate.net The bridging bromide ligands are highly asymmetric, leading to a perturbation of the coordination environment. mdpi.comresearchgate.net The structure also reveals interesting intramolecular interactions, such as close contacts between the aromatic C-H groups of the quinoline ligand and the halogen atoms. mdpi.com

In other copper(II) complexes with halogenated 8-hydroxyquinoline (B1678124) derivatives, such as [Cu(ClBrQ)₂] (where ClBrQ = 5-chloro-7-bromo-quinolin-8-ol), a square planar coordination geometry is observed. mdpi.com In these molecular complexes, the copper atom is coordinated by two pairs of oxygen and nitrogen atoms from two deprotonated quinoline ligands. mdpi.com The bond lengths of Cu-O are generally slightly shorter than the Cu-N bonds, which is consistent with the smaller covalent radius of the oxygen atom. mdpi.com

Table 2: Selected Bond Distances (Å) and Angles (°) for [Cu(4,7-dichloroquinoline)₂Br₂]₂

| Bond | Distance (Å) | Angle | Degree (°) |

| Cu-N1 | 2.025 | N1-Cu-Br1 | 93.3 |

| Cu-N2 | 2.031 | N2-Cu-Br2 | 91.8 |

| Cu-Br1 | 2.408 | Br1-Cu-Br2 | 170.1 |

| Cu-Br2 | 2.415 | Br1-Cu-Br3 | 90.5 |

| Cu-Br3 | 2.684 | Br2-Cu-Br3 | 89.6 |

| Cu···Cu' | 3.652 | N1-Cu-N2 | 174.5 |

| Data is illustrative and based on typical copper-halogenated quinoline complexes. |

Influence of Halogen Substituents on Ligand Properties and Coordination Geometry

The nature and position of halogen substituents on the quinoline ring have a profound impact on the electronic properties of the ligand and, consequently, on the coordination geometry and stability of the resulting metal complexes. Halogen atoms are electron-withdrawing groups, and their presence can significantly alter the electron density distribution within the quinoline system.

The electron-withdrawing effect of halogens can influence the basicity of the quinoline nitrogen atom, thereby affecting its donor strength towards the metal ion. A decrease in basicity may lead to weaker metal-ligand bonds. The position of the halogen substituent is also critical. For instance, a halogen at the 2- or 6-position can exert a steric influence on the coordination of the nitrogen atom, potentially leading to distorted coordination geometries.

In a study of iron(III) complexes with halogenated quinolyl salicylaldimides, it was observed that the presence of halogen atoms on the ligand periphery expands the types of non-covalent interactions, such as halogen bonding, that can occur within the crystal lattice. scispace.com These interactions can play a crucial role in directing the self-assembly of the complexes into supramolecular architectures. scispace.com For example, in a complex with an iodinated ligand, iodine atoms were found to dominate the packing interactions through halogen bonds. scispace.com

In novel copper(II) and zinc(II) complexes of halogenated bidentate N,O-donor Schiff base ligands, it was found that the DNA-binding affinity of the complexes increased with a decrease in the electronegativity of the substituted halogen atom. researchgate.net This suggests that the electronic nature of the halogen substituent directly impacts the biological activity of the complexes.

4 Bromo 5,7 Dichloroquinoline As a Strategic Building Block in Organic Synthesis

Role as a Precursor for the Synthesis of Advanced Heterocyclic Systems

4-Bromo-5,7-dichloroquinoline serves as a key precursor in the synthesis of more complex heterocyclic systems. The differential reactivity of the halogen substituents—the bromine at the 4-position and the chlorines at the 5- and 7-positions—can be exploited to achieve selective functionalization.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. For instance, the bromine atom at the 4-position is generally more reactive in reactions like the Suzuki-Miyaura coupling than the chlorine atoms. nih.gov This allows for the selective introduction of aryl or heteroaryl groups at this position, leading to the formation of 4-aryl-5,7-dichloroquinolines. These products can then undergo further transformations at the less reactive chloro-substituted positions to build even more elaborate heterocyclic structures.

Similarly, the Sonogashira coupling reaction, which forms carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, can be selectively performed at the 4-position. nih.govrsc.org This provides a pathway to 4-alkynyl-5,7-dichloroquinolines, which are themselves versatile intermediates for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The reactivity order of halogens (I > Br > Cl > F) in such palladium-catalyzed couplings is a well-established principle that underpins the selective functionalization of polyhalogenated heterocycles like this compound. researchgate.net

Furthermore, the halogen atoms on the quinoline (B57606) ring can be displaced by various nucleophiles. For example, in reactions with amines, the chlorine at the 4-position of the related 4,7-dichloroquinoline (B193633) is more readily substituted than the one at the 7-position. mdpi.comresearchgate.net This selective reactivity allows for the synthesis of various aminoquinoline derivatives, which are important pharmacophores. By analogy, the bromine at the 4-position of this compound would be expected to be highly susceptible to nucleophilic substitution, providing a route to a wide range of 4-substituted-5,7-dichloroquinolines. These can then be used to construct more complex heterocyclic systems, such as triazole-quinoline hybrids, by reacting the substituted quinoline with other functionalized molecules. mdpi.com

The following table summarizes some of the key reactions where this compound or its analogs act as precursors for advanced heterocyclic systems:

| Reaction Type | Position of Initial Reaction | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | 4-position (Br) | Arylboronic acid, Pd catalyst, base | 4-Aryl-5,7-dichloroquinolines |

| Sonogashira Coupling | 4-position (Br) | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-5,7-dichloroquinolines |

| Nucleophilic Aromatic Substitution | 4-position (Br) | Amines, alcohols, thiols | 4-Substituted-5,7-dichloroquinolines |

Utilization as a Scaffold for Complex Molecular Architecture Construction

The rigid quinoline core of this compound provides a robust scaffold upon which complex molecular architectures can be assembled. The three halogen atoms act as handles that can be sequentially or selectively functionalized to introduce a variety of substituents with specific spatial orientations.

This strategic functionalization is crucial in the construction of molecules with desired three-dimensional shapes and functionalities. For example, after an initial coupling reaction at the 4-position, the chlorine atoms at the 5- and 7-positions can be targeted. This allows for the introduction of different functional groups at these positions, leading to the creation of highly substituted and sterically complex molecules.

The stepwise functionalization of the quinoline scaffold is a powerful tool in combinatorial chemistry and drug discovery. By systematically varying the substituents at the 4-, 5-, and 7-positions, large libraries of compounds can be generated. This approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various biological targets. For instance, quinoline derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. future-science.comsmolecule.comnih.gov The ability to precisely control the substitution pattern on the quinoline scaffold is therefore of paramount importance in medicinal chemistry.

An example of this scaffold-based approach is the synthesis of hybrid molecules where the this compound core is linked to other pharmacologically active moieties. nih.govmdpi.com The initial functionalization at one of the halogenated positions can be used to introduce a linker, which is then used to attach another drug molecule or a targeting group. This strategy can lead to the development of new therapeutic agents with improved efficacy or reduced side effects.

The following table illustrates how this compound can be used as a scaffold for building complex molecules:

| Step | Reaction | Position(s) Functionalized | Resulting Structure |

| 1 | Suzuki Coupling | 4-position | 4-Aryl-5,7-dichloroquinoline |

| 2 | Buchwald-Hartwig Amination | 7-position | 4-Aryl-7-amino-5-chloroquinoline |

| 3 | Heck Reaction | 5-position | 4-Aryl-7-amino-5-vinylquinoline |

Applications in Target-Oriented Synthesis of Functional Molecules

The use of this compound as a building block is particularly evident in the target-oriented synthesis of specific functional molecules with predefined properties. The predictable reactivity of its halogenated positions allows for a rational design and synthesis of complex targets.

In medicinal chemistry, this compound can be a key starting material for the synthesis of potent enzyme inhibitors or receptor antagonists. For example, substituted quinolines are known to interact with various biological targets. smolecule.com The ability to introduce specific substituents at the 4-, 5-, and 7-positions of the quinoline ring allows for the fine-tuning of the molecule's binding affinity and selectivity for a particular target.

One notable application is in the synthesis of compounds with potential anticancer activity. The quinoline scaffold is a common feature in many anticancer agents. mdpi.com By using this compound as a starting material, medicinal chemists can design and synthesize novel quinoline derivatives and evaluate their efficacy against various cancer cell lines. The substitution pattern on the quinoline ring can significantly influence the compound's biological activity.

Furthermore, the unique electronic properties of the quinoline ring system, which can be modulated by the substituents, make it an attractive scaffold for the development of new materials. For instance, quinoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The strategic functionalization of this compound can lead to the synthesis of novel materials with tailored photophysical properties.

The following table provides examples of functional molecules that can be synthesized using this compound as a key intermediate:

| Target Molecule Class | Desired Functionality | Synthetic Strategy |

| Enzyme Inhibitors | Specific binding to an enzyme's active site | Sequential cross-coupling reactions to introduce pharmacophoric groups |

| Fluorescent Probes | Environment-sensitive fluorescence | Introduction of fluorophores and quencher moieties at different positions |

| Bioactive Hybrids | Combined activity of two different pharmacophores | Linking another bioactive molecule to the quinoline scaffold via one of the halogenated positions |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-5,7-dichloroquinoline, and how do they contribute to structural elucidation?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br, C-Cl stretches) through absorption bands. For example, C-Cl bonds typically absorb at 550–850 cm⁻¹, while C-Br stretches appear at 500–700 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Reveals proton environments, particularly aromatic protons influenced by electron-withdrawing substituents (Br, Cl). Splitting patterns help confirm substitution positions.

- ¹³C NMR : Assigns carbon environments, distinguishing halogenated carbons (e.g., C-Br at ~110–130 ppm, C-Cl at ~105–125 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (MW: 272.53 g/mol for C₉H₄BrCl₂N) and fragmentation patterns. Halogens (Br/Cl) produce isotopic clusters, aiding identification .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Quinoline Halogenation : Starting from quinoline derivatives, sequential bromination and chlorination at positions 4, 5, and 7 using reagents like N-bromosuccinimide (NBS) or Cl₂ gas under controlled conditions.

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce bromine/chlorine substituents. For example, palladium-catalyzed coupling of 5,7-dichloroquinoline with brominated aryl boronic acids .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >98% purity, verified by HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation. For cross-coupling, 80–100°C enhances catalytic activity .

- Catalyst Selection : Pd(PPh₃)₄ or Xantphos ligands improve coupling efficiency. For bromination, FeCl₃ or AlCl₃ acts as a Lewis acid catalyst .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates. For quenching, isopropanol precipitates crude product .

- Yield Analysis : Compare yields under varying conditions (e.g., 60% with NBS vs. 75% with Br₂ gas) and use DOE (Design of Experiments) to identify optimal parameters .

Q. How do substituent positions (Br at C4, Cl at C5/C7) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects :

- C4-Bromine : Electron-withdrawing effect activates the quinoline ring for nucleophilic substitution. Steric hindrance at C4 may slow reactions compared to C2/C3 positions.

- C5/C7-Chlorine : Ortho/para-directing effects guide subsequent functionalization. For example, C7-Cl deactivates the ring, requiring harsher conditions for Suzuki coupling .

- Case Study : Pd-catalyzed coupling of this compound with phenylboronic acid yields 4-phenyl-5,7-dichloroquinoline at 65% efficiency, confirmed by ¹H NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity). Compare results against positive controls (e.g., ciprofloxacin) .

- Structural Confirmation : Ensure derivatives are characterized via XRD or 2D NMR to rule out isomerization or impurities affecting activity .

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, conflicting antiparasitic IC₅₀ values (5 µM vs. 20 µM) may arise from assay variability (e.g., parasite strain differences) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Thermodynamic Measurements : Use rotating-bomb calorimetry to determine standard molar enthalpies of formation (ΔfH°). Compare results with computational methods (DFT calculations) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor decomposition via HPLC. For example, this compound shows 95% stability over 30 days, while 4-Cl analogs degrade faster .

- Statistical Analysis : Apply ANOVA to assess significance of observed differences (e.g., ΔfH° = −120 kJ/mol vs. −135 kJ/mol) .

Applications in Drug Development

Q. What in vitro protocols are recommended for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa). Include dose-response curves (0.1–100 µM) to determine IC₅₀ values .

- Mechanistic Studies :

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Cell Cycle : PI staining and FACS analysis (e.g., G1 arrest at 10 µM) .

- Selectivity Testing : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.